molecular formula C24H29Cl2N9O6 B8193099 2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride

2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride

Cat. No.: B8193099
M. Wt: 610.4 g/mol
InChI Key: VVMQSDIMNDTMII-UHFFFAOYSA-N
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Description

Role of PARP Enzymes in DNA Repair Mechanisms

PARP-1 and PARP-2 are nuclear enzymes integral to DNA damage repair, particularly single-strand breaks (SSBs) via the BER pathway. Upon DNA damage, PARP-1 catalyzes poly(ADP-ribosylation) (PARylation) of target proteins, recruiting repair machinery such as XRCC1 and DNA ligase III. This post-translational modification also modulates chromatin structure, enabling access to damaged sites. PARP-1’s enzymatic activity consumes NAD+, generating PAR chains that serve as scaffolds for repair proteins. In BRCA1/2-deficient tumors, PARP inhibition exacerbates genomic instability by preventing SSB repair, leading to replication fork collapse and double-strand breaks (DSBs). Without functional homologous recombination repair (HRR), these lesions prove lethal—a phenomenon termed synthetic lethality.

Evolution of PARP Inhibitors as Precision Oncology Agents

The development of PARP inhibitors (PARPi) marks a paradigm shift in oncology, transitioning from broad-spectrum chemotherapies to molecularly targeted agents. First-generation PARPi, such as olaparib and rucaparib, demonstrated clinical efficacy in ovarian and breast cancers with BRCA mutations. Veliparib, a second-generation inhibitor, distinguishes itself through potent enzymatic inhibition (Ki <10 nM) and reduced PARP trapping compared to talazoparib. Structural modifications, including a dihydrochloride salt formulation, enhance solubility and bioavailability, enabling oral administration. Preclinical models reveal veliparib’s ability to cross the blood-brain barrier, suggesting utility in central nervous system malignancies.

Properties

IUPAC Name

2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N9O6.2ClH/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMQSDIMNDTMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Cl2N9O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide; dihydrochloride is a complex organic molecule that integrates various pharmacologically relevant moieties. This article reviews its biological activity, focusing on its potential applications in pharmacology, particularly in anticancer and neuroactive properties.

Structural Overview

This compound features a piperazine moiety linked to a purine derivative and an isoindole structure. The intricate architecture suggests significant biological activity due to the presence of multiple functional groups that can interact with biological targets.

Property Value
Molecular Formula C₁₆H₁₈Cl₂N₄O₄
Molecular Weight 537.5 g/mol
CAS Number 57872-78-3
LogP 1.1457

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets involved in cell signaling and proliferation. The piperazine ring is known for its versatility in medicinal chemistry, often enhancing the pharmacokinetic properties of compounds.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The piperazine group may act as a pharmacophore influencing enzyme inhibition.
  • Cell Cycle Modulation : Similar compounds have been shown to induce apoptosis in cancer cells by increasing caspase activity, suggesting a potential mechanism for this compound as well .

Anticancer Properties

Studies have indicated that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing piperazine have shown enhanced activity against liver and colon cancer cells, often surpassing the efficacy of standard chemotherapeutic agents such as 5-fluorouracil .

Cell Line IC50 (µM) Reference
HUH7 (Liver Cancer)< 10
MCF7 (Breast Cancer)< 15
HCT116 (Colon Cancer)< 12

Neuroactive Properties

The presence of the purine derivative suggests potential neuroactive properties. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies demonstrated that the compound significantly inhibited cell proliferation in several cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation .
  • Comparative Analysis : Similar compounds were assessed for their biological activities, revealing that those containing the piperazine moiety exhibited superior inhibitory effects on cancer cell growth compared to analogs lacking this feature .
  • Pharmacokinetic Evaluation : The compound's lipophilicity (LogP) indicates favorable absorption characteristics, supporting its potential as an orally administered therapeutic agent.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide exhibit significant anticancer properties. For instance:

Compound NameStructural FeaturesBiological Activity
5-Acetamido-2-[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-y]methoxy-hydroxyphosphoryl]oxyContains a similar purine structureAnticancer properties
2,3-Dihydro-1,4-benzoxazin-3-yl]-N-methylacetamideSimilar piperazine ringNeuroactive properties
Acetamide, N-[3,4-dihydro-3-oxo-4-(2-propen-1-yl)-2H-benzoxazin-6-yl]Features a benzoxazine moietyPotential antitumor activity

These compounds highlight the unique combination of structural features that may confer distinct biological activities not found in simpler derivatives .

Neuroprotective Effects

The piperazine component is known for its versatility in medicinal chemistry and has been studied for neuroprotective effects. Compounds that inhibit enzymes related to neurodegenerative diseases (e.g., Alzheimer’s disease) are of particular interest. The inhibition of beta-secretase (BACE1) and other related enzymes can be crucial for developing treatments for such conditions .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties due to its ability to modulate pathways involved in inflammatory responses. Research on related compounds has shown promise in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Recent studies have focused on the molecular docking and biological evaluation of compounds structurally related to 2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide . For example:

  • Molecular Docking Studies : These studies have demonstrated how effectively these compounds bind to target proteins involved in cancer progression and neurodegeneration.
  • In Vitro Evaluations : Anticancer activity was assessed through tests conducted by the National Cancer Institute (NCI), revealing significant cytotoxic effects against various cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs and Modifications

The compound’s closest analogs (identified via CAS registry cross-referencing ) include:

Compound Name Key Structural Differences Implications
2-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]acetic acid (CAS 32730-55-5) Replacement of piperazine-isoindolyl acetamide with a glycine-like side chain Reduced lipophilicity; potential for altered transporter-mediated uptake
(2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-N-[2-(dimethylamino)ethyl]-3,4-dihydroxytetrahydrofuran-2-carboxamide (CAS 35788-31-9) Dimethylaminoethyl substituent instead of piperazine-isoindolyl acetamide Enhanced basicity and solubility; possible modulation of intracellular trafficking
Zygocaperoside (from Zygophyllum fabago) Steroidal glycoside with no adenine or piperazine motifs Divergent bioactivity (e.g., anti-inflammatory vs. nucleotide-targeting)

Bioactivity Profile Correlation

Evidence from bioactivity clustering (NCI-60 and PubChem datasets) indicates that compounds sharing the adenine-dihydroxyoxolane core cluster into groups with purine receptor antagonism or kinase inhibition . For example:

  • Adenosine analogs (e.g., Cladribine): Target DNA synthesis in leukemic cells via incorporation into DNA.
  • PI3K inhibitors (e.g., Idelalisib): Utilize heterocyclic systems for ATP-binding site interactions.

The piperazine-isoindolyl acetamide group in the target compound likely enhances selectivity for kinases with hydrophobic active sites, differentiating it from simpler adenine derivatives .

Physicochemical Properties

Property Target Compound CAS 32730-55-5 CAS 35788-31-9
Molecular Weight ~650 g/mol* 368 g/mol 437 g/mol
LogP (Predicted) 1.2–1.8* -0.5 0.7
Hydrogen Bond Donors 8 6 6
Solubility (HCl salt) High (dihydrochloride) Moderate (carboxylic acid) High (tertiary amine)

*Estimated based on structural fragments .

Research Findings and Implications

  • Structural Flexibility : The piperazine linker allows conformational adaptation to diverse binding pockets, a feature absent in rigid analogs like Zygocaperoside .
  • Synergy with Adenine Core : The combination of adenine and isoindolyl groups may enable dual targeting (e.g., kinase inhibition + DNA intercalation), a hypothesis supported by bioactivity clustering of hybrid structures .
  • Salt Form Optimization : The dihydrochloride salt improves bioavailability compared to neutral analogs (e.g., CAS 32730-55-5), critical for oral administration .

Preparation Methods

Synthesis of Adenine-Oxolane Intermediate

Starting Material : Adenine (6-aminopurine)
Reaction : Glycosylation to form the ribose-like oxolane ring.

StepReagents/ConditionsYieldSource
1Adenine, D-ribose derivative, Lewis acid (e.g., TMSOTf), anhydrous DMF, 80°C, 12 h68%
2Hydroxyl protection (TBDMS-Cl), oxidation (Dess-Martin periodinane)85%
3Deprotection (TBAF in THF), crystallization92%

Key Intermediate :
(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylic acid (CAS 3415-09-6).

Piperazine-Acetamide Coupling

Starting Material : Piperazine
Reaction : Amide bond formation with chloroacetyl chloride, followed by nucleophilic substitution.

StepReagents/ConditionsYieldSource
1Piperazine, chloroacetyl chloride, DIPEA, CH₂Cl₂, 0°C → RT, 4 h78%
2Substitution with 4-amino-2,3-dihydroisoindol-1-one, K₂CO₃, DMF, 60°C, 8 h65%

Intermediate :
N-(1-Oxo-2,3-dihydroisoindol-4-yl)acetamide-piperazine.

Final Assembly via Carbodiimide Coupling

Reaction : Coupling of adenine-oxolane carboxylic acid with piperazine-acetamide intermediate.

StepReagents/ConditionsYieldPuritySource
1EDC/HOBt, DMF, RT, 24 h72%>95% (HPLC)
2Salt formation (HCl in Et₂O), crystallization88%99% (HPLC)

Final Product :
EB-47 dihydrochloride (CAS 1190332-25-2).

Critical Analysis of Methodologies

Key Challenges and Optimizations

  • Stereoselectivity in Oxolane Formation :

    • Use of TMSOTf as a Lewis acid ensured β-anomer selectivity during glycosylation.

    • Crystallization in ethanol/water improved diastereomeric purity to >99%.

  • Amide Coupling Efficiency :

    • EDC/HOBt outperformed DCC in minimizing racemization (72% vs. 58% yield).

  • Salt Formation :

    • HCl gas bubbling in Et₂O produced uniform dihydrochloride crystals, avoiding hygroscopicity issues.

Comparative Data Table: Reaction Conditions

ParameterAdenine-OxolanePiperazine-AcetamideFinal Coupling
Temperature (°C)8060RT
Time (h)12824
SolventDMFCH₂Cl₂/DMFDMF
CatalystTMSOTfK₂CO₃EDC/HOBt

Scalability and Industrial Relevance

  • Flow Chemistry Adaptation :
    A continuous flow system (PFA reactor coils) reduced reaction times by 50% for piperazine-acetamide coupling (4 h vs. 8 h batch).

  • Cost-Efficiency :
    Bulk synthesis achieved 5 kg/month with 63% overall yield, priced at $12,000/kg (2023 data) .

Q & A

Q. What are the key steps in synthesizing 2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride, and how are intermediates characterized?

Synthesis typically involves coupling a nucleoside analog (e.g., 6-aminopurine derivative) with a piperazine-carbonyl intermediate, followed by conjugation to an isoindolone acetamide moiety. Critical steps include:

  • Appel salt-mediated cyclization for heterocycle formation (analogous to dithiazole synthesis in related compounds) .
  • Base-catalyzed elimination to remove HCl during intermediate purification .
  • Characterization via NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm regioselectivity and purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Inhalation : Transfer to fresh air; seek medical attention if respiratory distress occurs.
  • Skin contact : Remove contaminated clothing, rinse with water for 15 minutes, and consult a physician if irritation persists.
  • Eye exposure : Rinse cautiously with water (including under eyelids) for several minutes; remove contact lenses if feasible .

Q. Which analytical methods are recommended for assessing the compound’s purity and stability?

  • HPLC with UV detection (using ammonium acetate buffer, pH 6.5) to monitor degradation products .
  • Thermogravimetric analysis (TGA) to evaluate hygroscopicity of the dihydrochloride salt.
  • X-ray crystallography for resolving stereochemical ambiguities in the oxolane ring .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the pyridine ring) influence the compound’s reactivity and pharmacological activity?

  • Substituent effects : Electron-donating groups at the pyridin-2-yl position enhance stability via non-bonding sulfur coordination, as observed in analogous dithiazole derivatives .
  • Regioselectivity : Steric hindrance at the piperazine carbonyl group may reduce coupling efficiency with bulky nucleophiles. Computational modeling (e.g., DFT) is recommended to predict reactivity .

Q. What experimental design strategies can resolve contradictions in reported biological activity data?

  • Factorial design : Systematically vary parameters (e.g., solvent polarity, temperature) to isolate factors affecting activity .
  • Dose-response studies : Use logarithmic concentration gradients to distinguish between intrinsic activity and cytotoxicity .
  • Control experiments : Include reference compounds (e.g., unmodified nucleosides) to validate target-specific effects .

Q. How can AI-driven tools like COMSOL Multiphysics optimize reaction conditions for scalable synthesis?

  • Process simulation : Model heat transfer and mass flow in continuous-flow reactors to minimize byproduct formation .
  • Machine learning : Train algorithms on historical reaction data to predict optimal molar ratios and catalyst loading .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

  • Protonation of the oxolane ring : Acidic conditions may hydrolyze the 3,4-dihydroxyoxolane moiety, leading to ring-opening.
  • Mitigation strategies : Stabilize via buffered formulations (pH 6.5–7.0) or prodrug derivatization of the hydroxyl groups .

Q. How can researchers integrate this compound into a broader theoretical framework for antiviral or anticancer drug development?

  • Link to nucleoside analog theory : Investigate its incorporation into viral/cellular DNA/RNA via polymerase inhibition assays .
  • Structure-activity relationship (SAR) studies : Compare with known purine analogs (e.g., acyclovir) to identify novel binding motifs .

Methodological Recommendations

  • Contradiction resolution : Replicate conflicting studies using standardized protocols (e.g., fixed pH, solvent systems) to isolate variables .
  • Data validation : Cross-reference spectral data with synthetic intermediates to confirm structural integrity .
  • Theoretical grounding : Align mechanistic hypotheses with established frameworks (e.g., transition-state theory for hydrolysis reactions) .

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